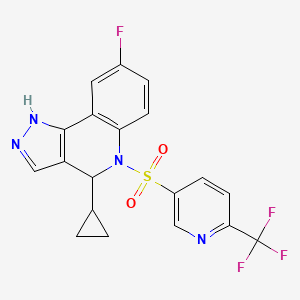

ELND 007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H14F4N4O2S |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

4-cyclopropyl-8-fluoro-5-[[6-(trifluoromethyl)-3-pyridinyl]sulfonyl]-1,4-dihydropyrazolo[4,5-c]quinoline |

InChI |

InChI=1S/C19H14F4N4O2S/c20-11-3-5-15-13(7-11)17-14(9-25-26-17)18(10-1-2-10)27(15)30(28,29)12-4-6-16(24-8-12)19(21,22)23/h3-10,18H,1-2H2,(H,25,26) |

InChI Key |

LBJYPLZODCWHKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Scyllo-inositol: A Potential Therapeutic Avenue for Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The escalating prevalence of neurodegenerative diseases, such as Alzheimer's disease, necessitates the exploration of novel therapeutic strategies. One such promising candidate is scyllo-inositol (also known as ELND005), a naturally occurring stereoisomer of inositol. This technical guide provides a comprehensive overview of the core scientific principles, preclinical evidence, and clinical data supporting the investigation of scyllo-inositol as a potential treatment for neurodegeneration. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, experimental validation, and clinical trajectory.

Core Mechanism of Action: Targeting Amyloid Aggregation

The primary neuroprotective effect of scyllo-inositol is attributed to its ability to directly interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, particularly the more toxic Aβ42 species.[1][2][3] This interaction is crucial as the aggregation of Aβ into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease, leading to synaptic dysfunction and neuronal death.[1]

Scyllo-inositol is thought to bind to Aβ peptides, stabilizing non-toxic oligomeric conformations and preventing their conversion into neurotoxic fibrils.[4][5][6] This mechanism effectively neutralizes the detrimental effects of Aβ oligomers, which include synaptic loss, inhibition of long-term potentiation (LTP), and subsequent memory deficits.[1][4] Unlike myo-inositol, the most abundant inositol isomer in the brain, scyllo-inositol does not appear to be directly involved in phosphatidyl-inositol (PI) signaling, suggesting a more targeted therapeutic action against amyloid pathology.[1][7]

Preclinical Evidence: From In Vitro Inhibition to In Vivo Efficacy

A substantial body of preclinical research has demonstrated the potential of scyllo-inositol in various models of Alzheimer's disease. In vitro studies have confirmed its ability to inhibit the formation of Aβ42 fibers.[2] This foundational evidence has been translated into significant therapeutic benefits in transgenic animal models.

In multiple mouse models of Alzheimer's disease, including the TgCRND8, APPxPS1, and APPxPS1xtau lines, oral administration of scyllo-inositol has been shown to:

-

Reduce Brain Aβ Burden: Significantly decrease the levels of both insoluble Aβ40 and Aβ42 and inhibit the accumulation of amyloid plaques.[8]

-

Preserve Synaptic Integrity: Protect against the loss of synaptic density, a key correlate of cognitive decline.[1]

-

Improve Cognitive Function: Ameliorate learning and memory deficits observed in these animal models.[1][4]

Furthermore, scyllo-inositol has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, achieving therapeutic concentrations within the central nervous system.[5][9][10] Studies have demonstrated a dose-dependent increase in scyllo-inositol levels in the hippocampus and prefrontal cortex of treated mice.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of scyllo-inositol.

Table 1: Preclinical Efficacy of Scyllo-inositol in Transgenic Mouse Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| TgCRND8 | Oral administration | Inhibition of cognitive deficits, significant amelioration of disease pathology.[8] | [8] |

| TgCRND8 | Oral administration | Significant decreases in insoluble Aβ40, Aβ42, and plaque accumulation.[8] | [8] |

| APPxPS1 & APPxPS1xtau | 16.5 mg/L in drinking water (approx. 3.3 mg/kg/day) for 2 months | 2.2- to 2.4-fold increase in brain scyllo-inositol levels.[11] | [11] |

| APPxPS1 & APPxPS1xtau | 16.5 mg/L in drinking water for 2 months | 2.2- to 3.0-fold increase in brain scyllo-inositol levels.[11][12] | [11][12] |

Table 2: Pharmacokinetics of Scyllo-inositol in a Wistar Rat Model

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.5 hours | [13] |

| Maximum Concentration (Cmax) | 5.93 mg/L | [13] |

| Elimination Half-life (T0.5e) | 10.07 hours | [13] |

| Mean Residence Time (MRT) | 14.52 hours | [13] |

Table 3: Phase 2 Clinical Trial of Scyllo-inositol (ELND005) in Mild to Moderate Alzheimer's Disease

| Parameter | Placebo | 250 mg twice daily | 1000 mg twice daily | 2000 mg twice daily | Reference |

| Primary Efficacy Endpoints (78 weeks) | [1][14] | ||||

| Neuropsychological Test Battery (NTB) | No significant difference | No significant difference | N/A (discontinued) | N/A (discontinued) | [1][14] |

| ADCS-Activities of Daily Living (ADL) | No significant difference | No significant difference | N/A (discontinued) | N/A (discontinued) | [1][14] |

| Biomarker Changes (78 weeks) | [1] | ||||

| CSF Aβx-42 | - | Significant decrease (p=0.009) | N/A | N/A | [1] |

| CSF Tau | - | No significant change | N/A | N/A | [1] |

| Safety | Acceptable | Acceptable | Higher rates of adverse events, including 9 deaths (discontinued) | Higher rates of adverse events, including 9 deaths (discontinued) | [15] |

Key Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. Below are outlines of key experimental protocols employed in the study of scyllo-inositol.

In Vivo Administration in Mouse Models

-

Animal Models: Commonly used transgenic mouse models include TgCRND8, APPxPS1, and the triple transgenic APPxPS1xtau, which develop age-dependent Aβ pathology.[8][11][12]

-

Administration: Scyllo-inositol can be administered through oral gavage or, for longer-term studies, by supplementing the drinking water. A typical dose in drinking water is 16.5 mg/L, which corresponds to approximately 3.3 mg/kg/day.[11][12]

-

Duration: Treatment durations vary depending on the study's objectives, ranging from several weeks to months to assess both preventative and therapeutic effects.[8][11]

Quantification of Brain Inositol Levels

-

Sample Preparation: Brain tissue (e.g., hippocampus, frontal cortex) is extracted and processed to obtain brain extracts.[11]

-

Analytical Methods:

-

High-Resolution Magic Angle Spinning (HRMAS) MRS: Allows for the analysis of intact brain tissue, preserving information about membrane-associated scyllo-inositol.[11][12]

-

Solution Magnetic Resonance Spectroscopy (MRS): Used for the analysis of brain extracts to quantify inositol concentrations.[11]

-

Gas Chromatography/Mass Spectrometry (GC/MS): A sensitive method for determining the concentrations of myo- and scyllo-inositol in biological fluids and tissues.[8]

-

Phase 2 Clinical Trial Protocol (ELND005)

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[1]

-

Participants: Patients with mild to moderate Alzheimer's disease.[1]

-

Intervention: Oral administration of ELND005 (scyllo-inositol) at doses of 250 mg, 1000 mg, or 2000 mg twice daily, or placebo.[1]

-

Duration: 78 weeks.[1]

-

Primary Endpoints: The Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale.[1]

-

Biomarker Analysis: Cerebrospinal fluid (CSF) was collected to measure levels of Aβ40, Aβ42, tau, and p-tau.[1]

Visualizing the Science: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Proposed mechanism of action for scyllo-inositol in inhibiting Aβ aggregation and neurotoxicity.

Caption: A typical experimental workflow for the preclinical evaluation of scyllo-inositol.

Caption: Logical relationship from the scientific premise to the clinical development of scyllo-inositol.

Clinical Development and Future Directions

The promising preclinical data led to the clinical development of scyllo-inositol (ELND005) for the treatment of Alzheimer's disease. A Phase 2 clinical trial involving 353 patients with mild to moderate AD was conducted.[1] While the study did not meet its primary clinical efficacy endpoints on the NTB and ADCS-ADL scales at 78 weeks, it provided valuable information.[1][14]

The 250 mg twice-daily dose was found to have an acceptable safety profile.[1][14] Importantly, this dose led to a significant decrease in CSF Aβx-42 levels compared to placebo, indicating a target engagement and a biological effect on the amyloid pathway.[1] However, the higher doses of 1000 mg and 2000 mg twice daily were discontinued due to an imbalance of infections and deaths.[1][15]

The results of the Phase 2 trial suggest that while scyllo-inositol can modulate Aβ metabolism in humans, a clinical benefit may be more likely to be observed in earlier stages of the disease, before significant and irreversible neurodegeneration has occurred. Future studies will likely focus on optimizing the therapeutic window and patient population, potentially targeting individuals with prodromal or early-stage Alzheimer's disease.

Conclusion

Scyllo-inositol represents a rationally designed therapeutic candidate for neurodegenerative diseases, with a clear and compelling mechanism of action centered on the inhibition of amyloid-beta aggregation. Robust preclinical studies have consistently demonstrated its efficacy in reducing Aβ pathology and improving cognitive function in animal models. While a Phase 2 clinical trial did not demonstrate a significant clinical benefit in patients with mild to moderate Alzheimer's disease, the observed effects on CSF biomarkers and the acceptable safety profile of the lower dose provide a foundation for further investigation. The journey of scyllo-inositol from a naturally occurring sugar isomer to a clinical-stage therapeutic underscores the importance of a multi-faceted research and development approach in the challenging field of neurodegeneration. Future research will be critical in determining the optimal clinical application of this promising compound.

References

- 1. neurology.org [neurology.org]

- 2. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Myo-inositol transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Studies of ELND005 on Amyloid Beta Aggregation

This technical guide provides a comprehensive overview of the preclinical research on ELND005 (scyllo-inositol), focusing on its mechanism of action and efficacy in modulating the aggregation of amyloid beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease (AD).

Introduction to ELND005 (scyllo-inositol)

ELND005, or scyllo-inositol, is a naturally occurring stereoisomer of inositol.[1][2] It has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of Aβ peptides and neutralize the toxicity of Aβ oligomers.[3][4] Preclinical studies in both in vitro and in vivo models have demonstrated its potential to interfere with the amyloid cascade, leading to reduced plaque burden and improved cognitive function in animal models of AD.[3][4][5]

Proposed Mechanism of Action

ELND005 is thought to exert its therapeutic effects by directly interacting with Aβ peptides.[6] It is proposed to bind to and stabilize soluble Aβ monomers, preventing their conformational change into β-sheet-rich structures that are prone to aggregation.[6] By doing so, ELND005 inhibits the formation of toxic oligomers and insoluble fibrils.[6][7] Furthermore, there is evidence to suggest that scyllo-inositol can shift Aβ oligomers to smaller, less toxic species.[7]

Preclinical Efficacy Data

The efficacy of ELND005 in mitigating Aβ aggregation and its downstream pathological consequences has been evaluated in a range of preclinical models.

In Vitro Studies

In vitro experiments have been crucial in elucidating the direct effects of ELND005 on Aβ aggregation. These studies have consistently shown that scyllo-inositol is a potent inhibitor of Aβ fibrillization.

| Assay Type | Aβ Species | Key Findings | Reference |

| Amyloid Aggregation Assays | Aβ42 | Inhibited Aβ fibril assembly and promoted the disassembly of pre-formed fibrils. | [7] |

| Cell-based Toxicity Assays | Cell-derived Aβ trimers | Neutralized the neurotoxic effects of Aβ oligomers. | [5] |

| Electron Microscopy | Aβ42 | Significantly inhibited the formation of Aβ42 fibers. | [6] |

In Vivo Studies (Animal Models)

Preclinical studies in transgenic mouse models of Alzheimer's disease have provided evidence for the in vivo efficacy of ELND005. These models, which overexpress human amyloid precursor protein (APP) with mutations linked to familial AD, develop age-dependent Aβ plaques and cognitive deficits.[8][9]

| Animal Model | Dosage | Duration | Key Findings | Reference |

| TgCRND8 Mice | Not Specified | Treatment from an early age | Showed a robust reduction of plaque accumulation. | [2] |

| AD Mouse Models | Not Specified | Not Specified | Reduced brain Aβ concentrations and plaque burden, preserved synaptic density, and improved learning deficits. | [4] |

| Multiple AD Mouse Models | Not Specified | Not Specified | Resulted in decreased neuronal toxicity, increased long-term potentiation (LTP), and ablation of cognitive deficits. | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments used in the preclinical evaluation of ELND005.

Thioflavin T (ThT) Amyloid Aggregation Assay

This is a widely used fluorescence-based assay to monitor the formation of amyloid fibrils in real-time.[10][11] Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[12]

Principle: The increase in fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils formed.[10]

Protocol:

-

Preparation of Aβ Peptides:

-

Synthesized Aβ42 peptides are dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to ensure a monomeric state.

-

The solvent is evaporated, and the peptide film is stored at -20°C.

-

Prior to the assay, the peptide film is resuspended in a small volume of base (e.g., 10 mM NaOH) and then diluted to the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).[13]

-

-

Preparation of ThT Solution:

-

Assay Procedure:

-

The Aβ peptide solution is mixed with the ThT working solution and the test compound (ELND005 at various concentrations) in a 96-well black assay plate.[14]

-

The plate is incubated at 37°C with continuous or intermittent shaking to promote fibrillization.

-

Fluorescence is measured at regular intervals using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~482 nm.[10][12]

-

-

Data Analysis:

-

The fluorescence intensity is plotted against time to generate aggregation curves.

-

The inhibitory effect of ELND005 is determined by comparing the aggregation kinetics in the presence and absence of the compound.

-

Animal Treatment and Behavioral Testing

Animal Models: Transgenic mouse models such as the Tg2576 or APP/PS1 mice are commonly used.[9]

Drug Administration: ELND005 is typically administered orally, either mixed in the diet or via oral gavage, due to its good bioavailability.[5][15]

Behavioral Assessment: Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze, to evaluate spatial learning and memory.

Immunohistochemical Analysis of Brain Tissue

Tissue Processing: Following the treatment period, mice are euthanized, and their brains are collected. The brains are fixed, sectioned, and prepared for immunohistochemistry.

Staining: Brain sections are stained with antibodies specific for Aβ to visualize amyloid plaques. Thioflavin S staining can also be used to detect dense-core plaques.

Quantification: The plaque burden is quantified using image analysis software to determine the area of the brain covered by Aβ deposits.

Conclusion

Preclinical studies have provided a strong rationale for the investigation of ELND005 as a potential disease-modifying therapy for Alzheimer's disease. The in vitro data clearly demonstrate its ability to inhibit Aβ aggregation, while in vivo studies in animal models have shown that this mechanism can translate into a reduction in amyloid pathology and an improvement in cognitive function.[3][5] These encouraging preclinical results paved the way for the clinical development of ELND005.[3][5] Although phase 2 clinical trials did not show significant cognitive benefits in patients with mild to moderate AD, biomarker data, such as a reduction in CSF Aβ42, suggested target engagement.[3][16] Future research may focus on the potential of ELND005 in earlier, preclinical stages of Alzheimer's disease.[7][16]

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. neurology.org [neurology.org]

- 3. researchgate.net [researchgate.net]

- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic analysis of time-dependent neural effects of soluble amyloid β oligomers in culture and in vivo: prevention by scyllo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. inotiv.com [inotiv.com]

- 10. Thioflavin T spectroscopic assay [assay-protocol.com]

- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mechanism of ELND005: Interplay of Amyloid-Beta Inhibition and Myo-Inositol Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ELND005, also known as scyllo-inositol, is a stereoisomer of myo-inositol that has been investigated as a potential therapeutic agent for several neurological and psychiatric disorders, including Alzheimer's disease, Down syndrome, and bipolar disorder.[1][2][3] Its therapeutic rationale is rooted in a novel dual mechanism of action that distinguishes it from many other investigational drugs in these fields. ELND005 is believed to exert its effects through both the direct inhibition of amyloid-beta (Aβ) aggregation and the modulation of brain myo-inositol levels.[1][4] This guide provides a comprehensive technical overview of the role of myo-inositol in the therapeutic profile of ELND005, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The Dual Therapeutic Hypothesis of ELND005

The therapeutic potential of ELND005 is based on two primary, interconnected mechanisms:

-

Inhibition of Amyloid-Beta Aggregation: As a stereoisomer of inositol, scyllo-inositol has been shown in preclinical studies to directly interact with Aβ peptides.[5][6] This interaction is thought to stabilize non-toxic oligomeric forms of Aβ, thereby preventing their aggregation into the neurotoxic fibrils and plaques that are a hallmark of Alzheimer's disease.[7][8] This mechanism is aimed at directly addressing the amyloid cascade hypothesis of Alzheimer's disease.[7]

-

Modulation of Brain Myo-Inositol Levels: Elevated levels of myo-inositol in the brain have been associated with the pathophysiology of several conditions, including Down syndrome and bipolar disorder.[1][9] In the context of bipolar disorder, the "inositol depletion hypothesis" posits that the therapeutic effects of mood stabilizers like lithium are mediated, at least in part, by a reduction in brain myo-inositol levels, which in turn dampens the phosphoinositide (PI) signaling pathway.[10][11][12] Clinical studies have demonstrated that ELND005 administration leads to a significant, dose-dependent reduction in brain myo-inositol concentrations.[5][9][13] This suggests that ELND005 may share a common mechanistic pathway with established mood stabilizers.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical trials of ELND005, focusing on its pharmacokinetic properties and its effects on brain myo-inositol and cerebrospinal fluid (CSF) biomarkers.

Table 1: Pharmacokinetics of ELND005 in a Phase 2 Alzheimer's Disease Trial

| Dosage | Duration | CSF Concentration (Week 24) |

| 250 mg BID | 78 weeks | 13.8 µg/mL (95% CI 12.3, 315.4) |

| 1,000 mg BID | Discontinued | 31.4 µg/mL (95% CI 28.5, 34.4) |

| 2,000 mg BID | Discontinued | 35.1 µg/mL (95% CI 28.7, 41.5) |

Data from Salloway et al., 2011.[13]

Table 2: Effect of ELND005 on Brain Myo-Inositol and CSF Aβx-42 in Alzheimer's Disease

| Dosage | Duration | Change in Brain Myo-Inositol | Change in CSF Aβx-42 |

| 250 mg BID | 78 weeks | ~40% reduction | Significant decrease (p = 0.009) vs. placebo |

Data from Salloway et al., 2011 and a Phase 2 study in Down Syndrome.[9][14]

Table 3: Effect of ELND005 on Brain Myo-Inositol in Bipolar Disorder

| Dosage | Duration | Change in Brain Myo-Inositol |

| 500 mg BID | 16 weeks | ~30-50% reduction |

Data from a Phase 2 study in Bipolar Disorder.[5]

Experimental Protocols

In Vivo Measurement of Brain Myo-Inositol using 1H Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify the concentration of myo-inositol in specific brain regions.

Methodology:

-

Subject Preparation: Subjects are screened for contraindications to magnetic resonance imaging (MRI) and positioned within the scanner to minimize motion. A head coil is used to enhance the signal-to-noise ratio.

-

Anatomical Imaging: High-resolution T1- and T2-weighted anatomical images are acquired to accurately define the volume of interest (VOI) for spectroscopy.

-

Voxel Placement: The VOI is placed in the brain region of interest (e.g., frontal lobe, temporal lobe, basal ganglia).[15]

-

Spectroscopy Acquisition: A single-voxel spectroscopy (SVS) sequence is employed. Common sequences include Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM). Key acquisition parameters are optimized for the detection of myo-inositol, which has a characteristic resonance at approximately 3.56 ppm.[1]

-

Data Processing and Quantification: The acquired spectra are processed using specialized software (e.g., LCModel). The software fits the in vivo spectrum to a basis set of known metabolite spectra, including myo-inositol. The concentration of myo-inositol is then quantified, often referenced to an internal standard like the unsuppressed water signal.[1]

In Vitro Assessment of Aβ Aggregation using the Thioflavin T (ThT) Assay

Objective: To measure the extent of Aβ fibril formation and to assess the inhibitory potential of compounds like scyllo-inositol.

Methodology:

-

Reagent Preparation:

-

A stock solution of Thioflavin T (ThT) is prepared (e.g., 1 mM in dH₂O) and filtered.

-

A working solution of ThT is made by diluting the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 25 µM.

-

Aβ peptide (typically Aβ42) is prepared in a solution that promotes aggregation.

-

-

Assay Procedure:

-

The Aβ solution is mixed with the ThT working solution in a multi-well plate.

-

The compound to be tested (e.g., scyllo-inositol) is added to the wells at various concentrations. Control wells with no inhibitor are included.

-

The plate is sealed and incubated at 37°C with shaking to promote fibril formation.

-

-

Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.

-

Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils, as ThT exhibits enhanced fluorescence upon binding to these structures. The percentage of inhibition by the test compound is calculated by comparing the fluorescence in the presence of the compound to the control.

Signaling Pathways and Experimental Workflows

The Phosphoinositide (PI) Signaling Pathway and the Inositol Depletion Hypothesis

The PI signaling pathway is a crucial intracellular cascade involved in the response to various neurotransmitters and growth factors. Myo-inositol is a key precursor in this pathway. The inositol depletion hypothesis suggests that reducing cellular myo-inositol levels can attenuate this signaling, which may be beneficial in conditions characterized by excessive neuronal signaling, such as mania in bipolar disorder.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. isctm.org [isctm.org]

- 5. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isctm.org [isctm.org]

- 7. Current Research Therapeutic Strategies for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A neuropsychological test battery for use in Alzheimer disease clinical trials. | Semantic Scholar [semanticscholar.org]

- 10. Thioflavin T spectroscopic assay [assay-protocol.com]

- 11. Psychometric Evaluation of the Neuropsychological Test Battery in Individuals with Normal Cognition, Mild Cognitive Impairment, or Mild to Moderate Alzheimer's Disease: Results from a Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bipolar disorder and myo-inositol: a review of the magnetic resonance spectroscopy findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epos.myesr.org [epos.myesr.org]

ELND005 (Scyllo-inositol): A Deep Dive into its Effects on Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELND005, chemically known as scyllo-inositol, is a stereoisomer of inositol that has garnered significant attention for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the effects of ELND005 on synaptic plasticity. The core mechanism of ELND005 revolves around its ability to counteract the synaptotoxic effects of amyloid-beta (Aβ) oligomers, which are widely implicated in the synaptic dysfunction characteristic of Alzheimer's disease. This document summarizes key quantitative data from pivotal studies, details the experimental protocols utilized in this research, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory.[1] In Alzheimer's disease, the accumulation of soluble Aβ oligomers disrupts synaptic plasticity, leading to cognitive decline.[2] Specifically, Aβ oligomers have been shown to inhibit Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, and to induce the loss of dendritic spines, the primary sites of excitatory synapses. ELND005 has emerged as a promising therapeutic agent due to its dual mechanism of action: the direct inhibition of Aβ aggregation and the modulation of myo-inositol levels in the brain.[3][4] Preclinical studies have demonstrated that ELND005 can rescue Aβ-induced deficits in synaptic plasticity, positioning it as a potential disease-modifying therapy for Alzheimer's disease.

Mechanism of Action

The primary neuroprotective effects of ELND005 are attributed to its ability to directly interact with Aβ peptides. It is thought to bind to and stabilize Aβ monomers and early-stage, non-toxic oligomers, thereby preventing their aggregation into the larger, synaptotoxic oligomeric species.[5] This action effectively neutralizes the primary pathogenic insult that leads to synaptic dysfunction.

Furthermore, ELND005 has been shown to influence inositol metabolism within the brain. Elevated levels of myo-inositol are observed in the brains of patients with Alzheimer's disease and are associated with cognitive dysfunction.[4] While the precise interplay is still under investigation, the modulation of myo-inositol levels by ELND005 may contribute to its beneficial effects on neuronal signaling and synaptic function.

Effects on Synaptic Plasticity: Quantitative Data

Preclinical studies have provided quantitative evidence of ELND005's ability to restore synaptic plasticity in the face of Aβ pathology.

Rescue of Long-Term Potentiation (LTP)

A pivotal study by Townsend and colleagues (2006) demonstrated that scyllo-inositol dose-dependently rescued LTP in mouse hippocampal slices from the inhibitory effects of soluble Aβ oligomers.

| Treatment Condition | LTP (% of Baseline) | Reference |

| Control (Vehicle) | 150 ± 5% | Townsend et al., 2006 |

| Aβ Oligomers | 105 ± 4% | Townsend et al., 2006 |

| Aβ Oligomers + 1.25µM scyllo-inositol | 125 ± 6% | Townsend et al., 2006 |

| Aβ Oligomers + 5µM scyllo-inositol | 145 ± 7% | Townsend et al., 2006 |

Prevention of Dendritic Spine Loss

Research by Shankar and colleagues (2007) provided quantitative data on the protective effects of scyllo-inositol against Aβ oligomer-induced dendritic spine loss in organotypic hippocampal slice cultures.

| Treatment Condition | Dendritic Spine Density (spines/µm) | Reference |

| Control | 0.61 ± 0.02 | Shankar et al., 2007[6] |

| Aβ Oligomers | 0.28 ± 0.02 | Shankar et al., 2007[6] |

| Aβ Oligomers + 5µM scyllo-inositol | 0.61 ± 0.02 | Shankar et al., 2007[6] |

| Aβ Oligomers + 5µM chiro-inositol (inactive stereoisomer) | 0.28 ± 0.02 | Shankar et al., 2007[6] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that generated the quantitative data presented above.

Electrophysiology: Long-Term Potentiation (LTP) Recording

-

Slice Preparation: Acute hippocampal slices (350-400 µm thick) are prepared from adult mice. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. Transverse slices are cut using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

-

Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke fEPSPs.

-

LTP Induction: After establishing a stable baseline of fEPSP responses (e.g., 20 minutes of stimulation at 0.05 Hz), LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[7]

-

Drug Application: Soluble Aβ oligomers and ELND005 (or vehicle) are bath-applied to the slices for a specified duration before and/or during the LTP induction and recording period.

-

Data Analysis: The slope or amplitude of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Dendritic Spine Analysis

-

Organotypic Hippocampal Slice Cultures: Hippocampal slices are prepared from postnatal day 6-8 rat pups and cultured on semi-permeable membrane inserts for several days to allow for maturation.[3][8]

-

Treatment: The slice cultures are treated with soluble Aβ oligomers in the presence or absence of ELND005 for a specified period (e.g., 48-72 hours).[6]

-

Golgi-Cox Staining: Slices are fixed and stained using the Golgi-Cox method to impregnate a subset of neurons with a silver chromate precipitate, allowing for detailed visualization of their morphology.[2][9][10]

-

Imaging: Stained neurons, particularly pyramidal neurons in the CA1 region, are imaged using a high-resolution light microscope. Z-stack images of dendritic segments are acquired.

-

Analysis: Dendritic spine density is quantified by manually or semi-automatically counting the number of spines per unit length of the dendrite (e.g., spines/10 µm). Spine morphology can also be categorized (e.g., mushroom, thin, stubby).

Visualizations

Signaling Pathways

Caption: Proposed mechanism of ELND005 in preventing Aβ-induced synaptotoxicity.

Experimental Workflow

References

- 1. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid beta from axons and dendrites reduces local spine number and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid beta from axons and dendrites reduces local spine number and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 9. Population patch clamp electrophysiology: a breakthrough technology for ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated brain scyllo-inositol concentrations in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Scyllo-Inositol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyllo-inositol, a naturally occurring stereoisomer of inositol, has garnered significant interest as a potential therapeutic agent, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2] Its proposed mechanism of action involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's.[3] A thorough understanding of the pharmacokinetic profile of scyllo-inositol is crucial for its development as a drug candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of scyllo-inositol, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of scyllo-inositol from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Scyllo-Inositol in Wistar Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose | 10 mg/kg | [1] |

| Cmax (Maximum Concentration) | 5.93 mg/L | [1] |

| Tmax (Time to Cmax) | 1.5 h | [1] |

| T½ (Elimination Half-life) | 10.07 h | [1] |

| AUC (Area Under the Curve) | 23.47 mg.hr/L | [1] |

| Vd (Volume of Distribution) | 2.43 L | [1] |

| CL (Clearance) | 0.167 L/h | [1] |

| MRT (Mean Residence Time) | 14.52 h | [1] |

Table 2: Pharmacokinetic Parameters of Scyllo-Inositol in Healthy Human Subjects (Oral Administration)

| Parameter | Value | Reference |

| Dose | 2000 mg every 12 hours for 10 days | [4] |

| Plasma Cmax (steady state) | 39.8 µg/mL | [4] |

| Plasma Trough Concentration (steady state) | 10.6 µg/mL | [4] |

| CSF Cmax (steady state) | 13.7 µg/mL | [4] |

| CSF Trough Concentration (steady state) | 12.4 µg/mL | [4] |

| Brain Concentration Increase (Day 8) | 58-76% | [4] |

Experimental Protocols

Animal Model and Dosing Regimen (Wistar Rat Study)

-

Animal Model: Male Wistar rats.[1]

-

Acclimatization: Animals are housed in controlled conditions with access to food and water for a week before the experiment.[5]

-

Dosing: Rats receive a single oral gavage of scyllo-inositol solution in distilled water at a dose of 10 mg/kg.[1]

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30 minutes, 1, 1.5, 2, 4, 8, 12, 24, 36, and 48 hours) after administration.[1][5]

-

Sample Processing: Blood is centrifuged to separate serum, which is then stored at -80°C until analysis.[5]

Quantification of Scyllo-Inositol in Biological Samples

-

Principle: This method requires derivatization of the polar inositol molecule to make it volatile for gas chromatography.

-

Sample Preparation (Brain Tissue):

-

Homogenize brain tissue in a suitable solvent mixture (e.g., methanol/water).

-

Centrifuge to pellet proteins and other macromolecules.

-

Collect the supernatant.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under nitrogen.

-

Add pyridine and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at an elevated temperature (e.g., 70°C) to facilitate the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).

-

The separated compounds are then detected by a mass spectrometer.

-

Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., D6-myo-inositol).[6]

-

-

Principle: This method offers high selectivity and sensitivity for the direct analysis of scyllo-inositol without the need for derivatization.

-

Sample Preparation (Plasma/Serum):

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a liquid chromatograph with a column suitable for polar compounds, such as a Polaris Amide column.[7] A common mobile phase composition is a mixture of ammonium acetate in water and acetonitrile.[7]

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[7]

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.[7]

-

MRM Transitions: For myo-inositol (a closely related isomer often analyzed concurrently), a common transition is from a precursor ion of m/z 179.1 to product ions like m/z 87.1 and 113.1.[6] Similar transitions would be optimized for scyllo-inositol.

-

-

Quantification: A calibration curve is generated using standards, and an internal standard (e.g., [²H₆]-myo-inositol) is used to correct for matrix effects and instrument variability.[7]

-

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of scyllo-inositol in inhibiting Aβ aggregation.

Experimental Workflow

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Discussion

The pharmacokinetic data reveal that scyllo-inositol is orally bioavailable and crosses the blood-brain barrier, a critical characteristic for a centrally acting drug.[4] In rats, scyllo-inositol exhibits a relatively long elimination half-life, suggesting that a sustained therapeutic concentration may be achievable.[1] Human studies corroborate the brain penetration of scyllo-inositol, with concentrations in the cerebrospinal fluid reaching levels associated with efficacy in preclinical models.[4]

It is noteworthy that scyllo-inositol does not appear to be incorporated into phosphatidylinositol lipids, which suggests a lower likelihood of interference with the phosphatidylinositol signaling pathway, a crucial cellular signaling cascade.[8][9] This is a favorable safety consideration, as disruption of this pathway can have widespread cellular consequences.

The primary mechanism of action of scyllo-inositol is believed to be its ability to bind to and stabilize Aβ monomers, thereby preventing their aggregation into toxic oligomers and fibrils.[3] This direct interaction with the pathogenic species in Alzheimer's disease provides a clear rationale for its therapeutic potential.

Conclusion

This technical guide has summarized the current understanding of the pharmacokinetics of scyllo-inositol. The available data from both preclinical and clinical studies indicate that scyllo-inositol possesses favorable pharmacokinetic properties for a drug targeting the central nervous system. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further studies to elucidate the ADME profile of this promising therapeutic agent. Future research should focus on a more comprehensive characterization of its metabolism and potential drug-drug interactions to support its continued clinical development.

References

- 1. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

ELND005 (Scyllo-Inositol): A Preclinical Review of its Impact on Tau Pathology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELND005, also known as scyllo-inositol, is a stereoisomer of inositol that has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Preclinical research has primarily focused on its role as an inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of AD. The prevailing hypothesis, rooted in the amyloid cascade theory, posits that by reducing the upstream burden of toxic Aβ oligomers and plaques, ELND005 may indirectly mitigate downstream pathologies, including the hyperphosphorylation and aggregation of the tau protein. This technical guide synthesizes the available preclinical data on ELND005, with a specific focus on its putative effects on tau pathology. While direct quantitative evidence of ELND005's impact on tau in preclinical models is limited, this document provides a comprehensive overview of its primary mechanism of action and the theoretical framework supporting its potential downstream effects on tau.

Core Mechanism of Action: Targeting Amyloid-Beta Aggregation

Preclinical studies have consistently demonstrated that ELND005's principal mechanism of action involves the direct inhibition of Aβ aggregation. It is thought to bind to and stabilize small, soluble conformers of Aβ, preventing their assembly into neurotoxic oligomers and insoluble fibrils that form amyloid plaques.[1][2] This anti-aggregation effect has been observed both in vitro and in various transgenic mouse models of Alzheimer's disease.[2][3]

Preclinical Evidence in Amyloid-Focused Models

Numerous studies utilizing transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the TgCRND8 model, have shown that oral administration of scyllo-inositol leads to significant reductions in brain Aβ concentrations and plaque burden.[3][4] These structural improvements at the neuropathological level have been correlated with positive behavioral outcomes, including the amelioration of cognitive deficits in learning and memory tasks.[2][4]

The Amyloid Cascade Hypothesis and Downstream Effects on Tau

The amyloid cascade hypothesis remains a central framework for understanding the pathophysiology of Alzheimer's disease. This hypothesis proposes that the abnormal accumulation of Aβ is the primary pathological event, which then triggers a cascade of downstream events, including synaptic dysfunction, neuroinflammation, and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles (NFTs).

dot

References

- 1. researchgate.net [researchgate.net]

- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Clinical Trial Results of ELND005: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELND005, also known as scyllo-inositol, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in several neurological and psychiatric disorders, including Alzheimer's disease, Down syndrome, and bipolar disorder. As an endogenous stereoisomer of inositol, ELND005 is being explored for its dual mechanism of action: the inhibition of amyloid-beta (Aβ) aggregation and the modulation of myo-inositol levels in the brain.[1][2] This technical guide provides a comprehensive summary of the early-stage clinical trial results for ELND005, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Mechanism of Action

ELND005 is hypothesized to exert its effects through two primary pathways. Firstly, it acts as an amyloid anti-aggregation agent, aiming to prevent the formation of toxic Aβ oligomers and plaques, which are a pathological hallmark of Alzheimer's disease.[1][3] Secondly, it has been shown to reduce brain myo-inositol levels, a signaling molecule that is implicated in the pathophysiology of Down syndrome and has mood-stabilizing effects similar to lithium in bipolar disorder.[2][4]

References

- 1. neurology.org [neurology.org]

- 2. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isctm.org [isctm.org]

Methodological & Application

Application Notes and Protocols: In Vitro Amyloid-Beta Aggregation Assay with ELND005

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils, forming senile plaques. These Aβ aggregates are believed to be a central pathological hallmark of AD, contributing to synaptic dysfunction and neuronal cell death. Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy in AD drug development.

ELND005, also known as scyllo-inositol, is a stereoisomer of inositol that has demonstrated potential as an amyloid anti-aggregation agent.[1] Preclinical studies have shown that ELND005 can inhibit the aggregation of Aβ peptides and the formation of fibrils.[1] This document provides a detailed protocol for an in vitro thioflavin T (ThT) fluorescence assay to assess the inhibitory effects of ELND005 on Aβ aggregation.

Principle of the Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method for monitoring the kinetics of amyloid fibril formation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence intensity is directly proportional to the amount of aggregated Aβ, allowing for the real-time monitoring of fibrillogenesis.

Mechanism of Action of ELND005 (scyllo-Inositol)

ELND005 is thought to exert its inhibitory effect on Aβ aggregation by directly interacting with Aβ peptides. It is believed to stabilize non-toxic, soluble Aβ oligomers, preventing their conformational transition into β-sheet-rich, neurotoxic fibrils. This stabilization of early-stage aggregates diverts the amyloid cascade from the pathway leading to the formation of mature fibrils.

Below is a diagram illustrating the proposed mechanism of action of ELND005.

Experimental Protocol: Thioflavin T Assay for Aβ42 Aggregation with ELND005

This protocol outlines the steps for assessing the inhibitory effect of ELND005 on the aggregation of Aβ42, the more amyloidogenic form of the peptide.

Materials and Reagents

-

Human Amyloid-Beta (1-42) peptide (lyophilized)

-

ELND005 (scyllo-Inositol)

-

Thioflavin T (ThT)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, low-binding microcentrifuge tubes

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow.

Detailed Procedure

1. Preparation of Aβ42 Monomers

-

To ensure the starting material is monomeric and free of pre-existing aggregates, a disaggregation protocol is crucial.

-

Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into low-binding microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, resulting in a thin peptide film.

-

Store the dried peptide films at -80°C until use.

-

Immediately before the assay, resuspend the Aβ42 peptide film in DMSO to a stock concentration of 5 mM.

-

Dilute the DMSO stock solution into ice-cold PBS (pH 7.4) to the final working concentration (e.g., 10 µM).

2. Preparation of ELND005 Stock Solution

-

Prepare a stock solution of ELND005 in a suitable solvent (e.g., sterile water or PBS).

-

Prepare serial dilutions of the ELND005 stock solution to obtain a range of concentrations for testing.

3. Preparation of Thioflavin T Solution

-

Prepare a stock solution of ThT in PBS (e.g., 1 mM).

-

Filter the ThT stock solution through a 0.22 µm syringe filter.

-

Protect the ThT solution from light.

4. Assay Setup in a 96-Well Plate

-

To each well of a 96-well black, clear-bottom plate, add the following components in the specified order:

-

PBS buffer

-

ELND005 solution at various concentrations (or vehicle control)

-

ThT solution (to a final concentration of 10-20 µM)

-

Aβ42 solution (to a final concentration of 10 µM)

-

-

Include control wells:

-

Aβ42 only (positive control for aggregation)

-

Buffer and ThT only (blank)

-

ELND005 and ThT only (to check for interference)

-

5. Incubation and Fluorescence Measurement

-

Immediately place the 96-well plate in a fluorometric microplate reader pre-set to 37°C.

-

Set the reader to take fluorescence measurements at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

Program the reader to take readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).

-

Ensure intermittent shaking of the plate between readings to promote aggregation.

6. Data Analysis

-

Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the sample wells.

-

Plot the fluorescence intensity as a function of time for each concentration of ELND005 and the control.

-

Analyze the aggregation kinetics by comparing the lag time, maximum fluorescence, and the slope of the elongation phase for the different conditions.

Data Presentation

The inhibitory effect of ELND005 on Aβ42 aggregation can be quantified and presented in a tabular format. The following table provides a template for summarizing the results.

| ELND005 Concentration (µM) | Lag Phase (hours) | Maximum Fluorescence (Arbitrary Units) | % Inhibition of Aggregation |

| 0 (Vehicle Control) | Value | Value | 0% |

| Concentration 1 | Value | Value | Value |

| Concentration 2 | Value | Value | Value |

| Concentration 3 | Value | Value | Value |

% Inhibition is typically calculated based on the reduction in the maximum fluorescence signal compared to the vehicle control.

Conclusion

This protocol provides a robust and reproducible method for evaluating the in vitro efficacy of ELND005 as an inhibitor of amyloid-beta aggregation. The Thioflavin T assay is a valuable tool for screening and characterizing potential therapeutic agents for Alzheimer's disease. Careful preparation of the Aβ peptide and appropriate controls are essential for obtaining reliable and meaningful data. The results from this assay can provide insights into the mechanism of action of ELND005 and guide further drug development efforts.

References

Application Notes and Protocols for Scyllo-Inositol Administration in Rodent Models of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scyllo-inositol, a stereoisomer of inositol, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical studies in various rodent models of AD have demonstrated its potential to mitigate key pathological features of the disease, including the aggregation of amyloid-beta (Aβ) peptides, formation of amyloid plaques, and associated cognitive deficits.[1][2][3] These application notes provide detailed protocols for the administration of scyllo-inositol to rodent models and for the subsequent evaluation of its therapeutic efficacy through behavioral, biochemical, and histological analyses.

Administration of Scyllo-Inositol

The administration of scyllo-inositol in rodent models of AD has been primarily achieved through oral routes, offering ease of application and good bioavailability.[4][5]

Table 1: Summary of Scyllo-Inositol Administration Parameters in Rodent Models of AD

| Rodent Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| APP x PS1, APP x PS1 x tau Mice | Oral (in drinking water) | 3.3 mg/kg/day | 2 months | Increased brain levels of scyllo-inositol. | [6] |

| TgCRND8 Mice | Oral | Not specified | 30 days | Changes in gene expression related to synaptic function, calcium, dopamine, and glutamate signaling. | [7] |

| Wistar Rats | Oral Gavage | 10 mg/kg | Single dose (pharmacokinetic study) | Rapid absorption with peak serum concentration at 1.5 hours. | [8] |

| TgCRND8 Mice | Oral | Not specified | Not specified | Reduced Aβ plaque accumulation and improved cognitive deficits. | [3] |

Protocol 1: Oral Administration in Drinking Water

This method is suitable for long-term administration and minimizes stress on the animals.

Materials:

-

Scyllo-inositol powder

-

Drinking water

-

Water bottles

-

Animal scale

Procedure:

-

Dosage Calculation: Based on the average daily water consumption of the specific rodent strain and the target dose (e.g., 3.3 mg/kg/day), calculate the required concentration of scyllo-inositol in the drinking water.[6] For example, if a mouse weighs 30g and drinks approximately 5 mL of water per day, to achieve a 3.3 mg/kg/day dose, the concentration would be approximately 0.02 mg/mL or 20 mg/L.

-

Preparation of Scyllo-Inositol Solution: Dissolve the calculated amount of scyllo-inositol powder in the total volume of drinking water to be prepared. Ensure complete dissolution.

-

Administration: Replace the regular drinking water in the animal cages with the scyllo-inositol solution.

-

Monitoring: Monitor the water consumption daily to ensure consistent dosing. Adjust the concentration if water intake significantly changes. Body weight should be monitored weekly.

-

Solution Replacement: Prepare fresh scyllo-inositol solution at least once a week.

Protocol 2: Oral Gavage

This method ensures precise dosing of each animal and is suitable for shorter-term studies or when a specific dose needs to be administered at a particular time.

Materials:

-

Scyllo-inositol powder

-

Vehicle (e.g., distilled water, saline)

-

Animal gavage needles (size appropriate for the rodent)

-

Syringes

-

Animal scale

Procedure:

-

Dosage Calculation: Calculate the volume of the scyllo-inositol solution to be administered based on the animal's body weight and the target dose (e.g., 10 mg/kg).[8]

-

Preparation of Scyllo-Inositol Solution: Dissolve the scyllo-inositol powder in the chosen vehicle to achieve the desired concentration.

-

Administration:

-

Gently restrain the animal.

-

Measure the correct volume of the scyllo-inositol solution into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Observe the animal for a short period after administration to ensure there are no adverse reactions.

-

-

Frequency: Administer the dose daily or as required by the experimental design.

Evaluation of Therapeutic Efficacy

The effectiveness of scyllo-inositol treatment can be assessed using a combination of behavioral tests to evaluate cognitive function, and biochemical and histological analyses to measure AD-related pathology.

Experimental Workflow

Caption: Experimental workflow for evaluating scyllo-inositol efficacy.

Protocol 3: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in AD models.[9][10][11][12][13]

Materials:

-

Circular water tank (typically 1.2-1.5 m in diameter for rats, 1.0 m for mice)

-

Escape platform (submerged 1-2 cm below the water surface)

-

Non-toxic opaque substance to make the water cloudy (e.g., non-toxic white paint)

-

Video tracking system and software

-

Extra-maze visual cues

Procedure:

-

Acclimation: Handle the animals for several days before the start of the experiment.

-

Visible Platform Training (1-2 days):

-

Place a visible flag on the platform.

-

Allow each animal four trials per day to find the visible platform from different starting positions.

-

This phase assesses for any visual or motor deficits.

-

-

Hidden Platform Training (Acquisition Phase, 4-6 days):

-

Remove the flag, making the platform invisible.

-

The platform remains in the same location for all trials.

-

Give each animal four trials per day from different starting quadrants.

-

Record the escape latency (time to find the platform) and path length for each trial. A trial ends when the animal finds the platform or after a set time (e.g., 60 seconds). If the animal fails to find the platform, gently guide it to the platform.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the tank.

-

Allow the animal to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swimming speed.

-

-

Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the performance in the probe trial between the scyllo-inositol-treated and control groups.

Protocol 4: Y-Maze Spontaneous Alternation

The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[14][15][16][17][18]

Materials:

-

Y-shaped maze with three identical arms.

-

Video tracking system or manual observation.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

-

Test:

-

Place the animal at the center of the Y-maze.

-

Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

-

Data Analysis:

-

An arm entry is counted when the hind paws of the animal are completely within the arm.

-

A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

-

Compare the percentage of spontaneous alternation between the treated and control groups.

-

Protocol 5: Aβ Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.[19][20][21][22]

Materials:

-

Rodent brain tissue (hippocampus and cortex are common regions of interest)

-

Homogenization buffer (e.g., containing protease inhibitors)

-

Guanidine-HCl or formic acid for extraction of insoluble Aβ

-

Commercially available Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Brain Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in an appropriate buffer.

-

-

Fractionation of Soluble and Insoluble Aβ:

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

-

Extract the insoluble Aβ from the pellet using a strong denaturant like 5M guanidine-HCl or 70% formic acid.

-

-

ELISA:

-

Follow the manufacturer's instructions for the specific Aβ ELISA kit.

-

Briefly, coat the microplate wells with a capture antibody specific for Aβ.

-

Add the prepared brain extracts (soluble and insoluble fractions) and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in each fraction based on the standard curve. Compare the levels between the treated and control groups.

Protocol 6: Western Blot for Synaptic Proteins

Western blotting can be used to assess the levels of key synaptic proteins, such as synaptophysin and PSD-95, which are often reduced in AD.[23][24][25][26][27]

Materials:

-

Brain tissue homogenates

-

SDS-PAGE gels

-

Transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-synaptophysin, anti-PSD-95, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels between the treated and control groups.

Protocol 7: Immunohistochemistry (IHC) for Aβ Plaques

IHC allows for the visualization and quantification of Aβ plaque burden in brain sections.[28][29][30][31][32]

Materials:

-

Fixed, sectioned brain tissue (paraffin-embedded or frozen)

-

Antigen retrieval solution (e.g., formic acid)

-

Primary antibody against Aβ (e.g., 6E10, 4G8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate

-

Microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin sections or thaw frozen sections.

-

Antigen Retrieval: Treat the sections with formic acid to expose the Aβ epitopes.

-

Immunostaining:

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites.

-

Incubate with the primary anti-Aβ antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with the ABC reagent.

-

Develop the signal with DAB substrate.

-

-

Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin) and coverslip the slides.

-

Image Analysis:

-

Acquire images of the stained sections using a microscope.

-

Use image analysis software to quantify the Aβ plaque load (e.g., percentage of area occupied by plaques) in specific brain regions.

-

Compare the plaque burden between the treated and control groups.

-

Signaling Pathways Affected by Scyllo-Inositol

Scyllo-inositol is thought to exert its therapeutic effects primarily by directly interacting with Aβ peptides, inhibiting their aggregation and promoting the formation of non-toxic oligomers.[4][33][34][35] This action can, in turn, modulate several downstream signaling pathways implicated in AD pathogenesis.[7]

References

- 1. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cyagen.com [cyagen.com]

- 14. Y-Maze Protocol [protocols.io]

- 15. mmpc.org [mmpc.org]

- 16. researchgate.net [researchgate.net]

- 17. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]

- 19. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 21. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. docs.abcam.com [docs.abcam.com]

- 23. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubcompare.ai [pubcompare.ai]

- 26. Western blot in homogenised mouse brain samples [protocols.io]

- 27. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]

- 28. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 31. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 32. researchgate.net [researchgate.net]

- 33. Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. austinpublishinggroup.com [austinpublishinggroup.com]

Application Notes: Measuring Myo-inositol in the Brain Following ELND005 (Scyllo-inositol) Treatment

Introduction

Myo-inositol (mI) is a vital carbocyclic sugar in the central nervous system, functioning as a key osmolyte and a precursor for the phosphoinositide second messenger system.[1] It is considered a putative glial marker, as it is found in higher concentrations in glial cells like astrocytes compared to neurons.[1][2] Elevated brain myo-inositol levels have been associated with glial activation or proliferation (gliosis), a response to neuronal injury, and are implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD) and bipolar disorder.[1][3]

ELND005, the scyllo-inositol stereoisomer of myo-inositol, is an orally bioavailable small molecule investigated for neuropsychiatric indications.[4][5] Its proposed dual mechanism of action includes the inhibition of β-amyloid (Aβ) aggregation and the regulation of brain myo-inositol levels.[4][5][6] Clinical studies have demonstrated that treatment with ELND005 leads to a measurable reduction in brain myo-inositol.[7][8] This reduction is a key pharmacodynamic biomarker used to confirm the drug's effect in the central nervous system.[7][8]

These application notes provide detailed protocols for the two primary methodologies used to quantify myo-inositol levels in the brain after ELND005 administration: non-invasive in vivo measurement by Proton Magnetic Resonance Spectroscopy (¹H-MRS) and ex vivo quantification from brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Clinical trials of ELND005 have consistently demonstrated a dose-dependent reduction in brain myo-inositol levels, as measured by ¹H-MRS. These findings confirm the biological activity of ELND005 in the human brain.

| Study Population | ELND005 Dose | Mean Myo-inositol Reduction | Measurement Technique | Reference |

| Alzheimer's Disease (AD) | 250 mg BID | ~40% | ¹H-MRS | [6][7][9] |

| Bipolar Disorder (BPD) | 500 mg BID | ~30-50% | ¹H-MRS | [7][8] |

Experimental Protocols

Protocol 1: In Vivo Measurement by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is the standard non-invasive technique for quantifying brain metabolites in vivo.[10] It is the method of choice for clinical studies involving ELND005 to monitor the pharmacodynamic effect on myo-inositol levels.[8][11] The myo-inositol resonance peak is typically observed at approximately 3.56 ppm.[1][12]

Methodology

-

Subject Preparation and Positioning:

-

Obtain informed consent and screen the subject for any MRI contraindications.

-

To minimize motion artifacts, position the subject comfortably on the scanner bed.

-

Utilize a multi-channel phased-array head coil to enhance the signal-to-noise ratio (SNR).[1]

-

-

Voxel Placement:

-

Acquire high-resolution T1-weighted and T2-weighted anatomical images for precise voxel localization.

-

Place a single voxel of interest (VOI), typically 8 cm³ (2x2x2 cm), in a brain region relevant to the study, such as the posterior cingulate cortex/precuneus, an area frequently chosen for AD research.[1][13]

-

-

Data Acquisition: